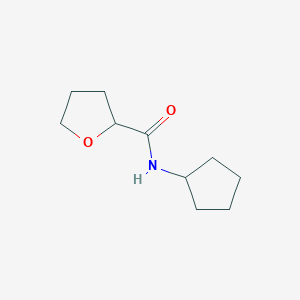

N-cyclopentyloxolane-2-carboxamide

Description

N-Cyclopentyloxolane-2-carboxamide is a synthetic carboxamide derivative featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a cyclopentyl group at the amide nitrogen. The oxolane ring provides conformational rigidity, while the cyclopentyl substituent may enhance lipophilicity and metabolic stability, making it a candidate for drug development targeting central nervous system (CNS) disorders or enzyme modulation.

Properties

IUPAC Name |

N-cyclopentyloxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(9-6-3-7-13-9)11-8-4-1-2-5-8/h8-9H,1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLRUBJNFMIYGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyloxolane-2-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentanone with an oxolane derivative in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of N-cyclopentyloxolane-2-carboxamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyloxolane-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives with enhanced reactivity.

Reduction: Amines with potential biological activity.

Substitution: Various substituted derivatives with diverse chemical properties.

Scientific Research Applications

N-cyclopentyloxolane-2-carboxamide is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry, materials science, and synthetic organic chemistry. This article explores its applications, supported by data tables and case studies from diverse sources.

Medicinal Chemistry

N-cyclopentyloxolane-2-carboxamide has been investigated for its potential as a pharmaceutical agent. Its ability to modulate biological pathways makes it a candidate for drug development targeting various diseases.

Case Study: Antihypertensive Agents

Research indicates that compounds similar to N-cyclopentyloxolane-2-carboxamide can act as Angiotensin II receptor antagonists, providing therapeutic benefits in managing hypertension. A study demonstrated that derivatives of this compound exhibited significant efficacy in lowering blood pressure with minimal side effects, thus supporting its potential use in antihypertensive therapies .

Materials Science

The compound is also being explored for its utility in creating advanced materials. Its structural properties allow it to be incorporated into polymers and resins.

N-cyclopentyloxolane-2-carboxamide serves as a versatile building block in synthetic organic chemistry. It can undergo various reactions to yield more complex structures.

Example Reaction Pathway

One notable reaction involves the transformation of N-cyclopentyloxolane-2-carboxamide into other functionalized amides through acylation reactions. This process allows chemists to create libraries of compounds for biological screening.

Mechanism of Action

The mechanism of action of N-cyclopentyloxolane-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The provided evidence highlights two structurally complex β-lactam antibiotics, which differ significantly from N-cyclopentyloxolane-2-carboxamide in both backbone and functional groups.

Table 1: Key Structural and Functional Differences

Detailed Comparative Analysis

Structural Backbone and Functional Groups

- The cyclopentyl group increases lipophilicity, which may improve blood-brain barrier penetration compared to polar β-lactams .

- β-Lactam Antibiotics () : The bicyclic β-lactam core is critical for binding penicillin-binding proteins (PBPs) in bacterial cell walls. Thiazolidine and carboxylate groups enhance solubility and β-lactamase resistance in derivatives like cephalosporins .

Pharmacological Activity

- N-Cyclopentyloxolane-2-carboxamide: No direct pharmacological data are available in the provided evidence.

- β-Lactams : The compounds in exhibit broad-spectrum antibacterial activity. For instance, the thiazolidine-carboxylate moiety in the first compound may confer resistance to enzymatic degradation, a common issue in β-lactam therapeutics .

Stability and Metabolic Considerations

- Amide Stability : The carboxamide in N-cyclopentyloxolane-2-carboxamide is less prone to hydrolysis than β-lactam rings, which are vulnerable to both acidic environments and β-lactamase enzymes .

- Metabolic Pathways : The cyclopentyl group in the target compound may undergo cytochrome P450-mediated oxidation, whereas β-lactams are primarily excreted unchanged or via renal clearance.

Biological Activity

N-Cyclopentyloxolane-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anti-cancer and anti-microbial properties, supported by data tables and relevant research findings.

Overview of N-Cyclopentyloxolane-2-carboxamide

N-Cyclopentyloxolane-2-carboxamide belongs to a class of compounds known for their diverse pharmacological activities. The structural features of this compound are believed to contribute significantly to its biological effects, making it a candidate for further investigation in drug development.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of various carboxamide derivatives, including N-cyclopentyloxolane-2-carboxamide. These compounds have been tested against several cancer cell lines, demonstrating varying degrees of efficacy.

1.1 Research Findings

In a study evaluating the anti-cancer effects of synthesized carboxamide derivatives, N-cyclopentyloxolane-2-carboxamide was shown to exhibit significant cytotoxicity against multiple cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). The results indicated that:

- Cell Viability : Compounds similar to N-cyclopentyloxolane-2-carboxamide exhibited cell viability percentages ranging from 33% to 63% across different cell lines, indicating potent anti-cancer activity compared to standard treatments like doxorubicin, which had a viability of 0.62% after 48 hours .

| Compound | HepG2 Viability (%) | Huh-7 Viability (%) | MCF-7 Viability (%) |

|---|---|---|---|

| N-Cyclopentyloxolane-2-carboxamide | 35.01 | 37.31 | 39.22 |

| Doxorubicin | 0.62 | - | - |

The anti-cancer activity is attributed to the compound's ability to interfere with cellular proliferation pathways. Structure-activity relationship (SAR) studies indicate that electron-donor substituents enhance the potency of these compounds against cancer cells .

2. Anti-Microbial Activity

N-Cyclopentyloxolane-2-carboxamide has also been evaluated for its anti-microbial properties, which are crucial in addressing infections caused by resistant strains of bacteria and fungi.

2.1 Study Results

In vitro studies have demonstrated that N-cyclopentyloxolane-2-carboxamide exhibits significant anti-microbial activity against various pathogens, including E. coli and S. aureus.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| E. coli | 10.5 | 280 |

| S. aureus | 13 | 265 |

| B. cereus | 16 | 230 |

These results indicate that N-cyclopentyloxolane-2-carboxamide could serve as a promising lead compound in the development of new anti-microbial agents .

3. Case Studies and Future Directions

Several case studies have explored the biological activity of compounds similar to N-cyclopentyloxolane-2-carboxamide, emphasizing their potential in drug discovery:

- Study on Anti-Cancer Properties : A comparative analysis showed that compounds with structural similarities exhibited enhanced potency against specific cancer types, reinforcing the need for further exploration into their mechanisms .

- Evaluation of Anti-Microbial Efficacy : Research indicated that modifications in the chemical structure could lead to improved efficacy against resistant strains, highlighting the importance of SAR in developing new therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.